7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol is a complex organic compound characterized by a distinctive bicyclic structure. This compound features a bicyclo[4.2.0]octa-1,3,5-triene core, with a 4-methoxyphenyl group and a hydroxyl group at the 7th position. Its unique structural attributes suggest potential applications across various fields, including chemistry, biology, and medicine. The compound is recognized for its interesting reactivity and potential biological activities, making it a subject of ongoing research in synthetic and medicinal chemistry.
The compound is cataloged under the CAS number 142532-18-1, and its molecular formula is C15H14O2, with a molecular weight of 226.27 g/mol .
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol falls under the category of organic compounds, specifically polycyclic aromatic compounds due to its bicyclic structure. It is also classified as an alcohol due to the presence of the hydroxyl functional group.
The synthesis of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves several steps:
The synthesis can be optimized using continuous flow reactors and advanced catalytic systems to enhance yield and purity during industrial production . Reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis.
The molecular structure of 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be represented as follows:
Property | Data |
---|---|
CAS Number | 142532-18-1 |
Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 7-(4-methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI Key | XHKGUCAJPYBNEX-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2(CC3=CC=CC=C32)O |
The InChI representation provides insights into the connectivity of atoms within the molecule .
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol can participate in various chemical reactions:
The mechanism of action for 7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interactions at a molecular level with biological targets or during chemical transformations:
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Further studies are needed to characterize thermal stability and other physicochemical properties comprehensively.
7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol has potential applications in various scientific fields:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: